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Compound of Interest

Compound Name: Foliglurax

Cat. No.: B1653653 Get Quote

This technical support guide provides a detailed analysis of the Phase 2 clinical trial for

Foliglurax (PTX002331), an investigational therapy for Parkinson's disease. It is intended for

researchers, scientists, and drug development professionals seeking to understand the trial's

design, outcomes, and the reasons for its discontinuation.

Frequently Asked Questions (FAQs)
Q1: What was the primary objective of the Foliglurax Phase 2 (AMBLED) trial?

The primary objective of the Phase 2 AMBLED trial (NCT03162874) was to assess the efficacy

and safety of Foliglurax as an add-on therapy to levodopa.[1][2] The trial aimed to determine if

Foliglurax could reduce "off" periods (the primary endpoint) and levodopa-induced dyskinesia

(a key secondary endpoint) in individuals with Parkinson's disease experiencing motor

complications.[1][2][3]

Q2: Why did the Foliglurax Phase 2 trial fail to meet its primary endpoint?

The trial failed because it did not demonstrate a statistically significant improvement on its

primary endpoint when compared to placebo. While there were dose-dependent reductions in

the daily awake "off" time for patients receiving Foliglurax, the difference between the

treatment groups and the placebo group was not large enough to be statistically significant.

Consequently, the development program for Foliglurax was terminated in March 2020.

Q3: What is the proposed mechanism of action for Foliglurax?
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Foliglurax is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4

(mGluR4). In Parkinson's disease, the loss of dopamine neurons leads to overactivity in certain

neural pathways, including excessive glutamate transmission. By positively modulating

mGluR4, Foliglurax was designed to reduce this glutamate release, aiming to restore a more

balanced function in the brain circuits that control movement without directly acting on the

dopamine system.

Q4: Was Foliglurax found to be safe and well-tolerated in the trial?

Yes, the treatment with Foliglurax was generally considered safe and well-tolerated, with no

major safety signals identified during the study. The incidence of treatment-emergent adverse

events (TEAEs) was comparable between the Foliglurax and placebo groups. Most adverse

events were mild to moderate in severity.

Troubleshooting Guide: Clinical Trial Interpretation
Issue: Observed clinical effect is not statistically significant versus placebo.

When a drug shows a biological effect that does not meet the threshold for statistical

significance in a clinical trial, researchers should consider the following potential causes:

Possible Cause 1: Insufficient Efficacy of the Molecule: The primary reason for the trial's

failure is that Foliglurax's effect on reducing "off" time was not potent enough to be

distinguished from the placebo response. The difference in change from baseline versus

placebo was only 0.27 hours for the low dose and 0.44 hours for the high dose.

Possible Cause 2: Significant Placebo Effect: The placebo group demonstrated a notable

reduction in "off" time (0.29 hours from baseline), which narrowed the therapeutic window for

demonstrating a statistically significant benefit of the active drug. This is a common

challenge in Parkinson's disease trials.

Possible Cause 3: Discrepancy Between Preclinical and Clinical Models: Foliglurax showed

promise in several animal studies of Parkinson's disease. The failure to replicate these

results in human subjects highlights the translational gap that often exists between

preclinical models and complex human neurodegenerative diseases.
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Possible Cause 4: Trial Design and Endpoints: While the primary endpoint (change in "off"

time) is a standard measure, its reliance on patient diaries can introduce variability. The 28-

day treatment period may also have been insufficient to observe the maximum potential

benefit of the drug.

Data Presentation
Table 1: Primary Endpoint Results - Change in Daily Awake "OFF" Time

Treatment Group
Mean Change from
Baseline (Hours)

Difference vs.
Placebo (Hours)

Statistical
Significance

Placebo -0.29 N/A N/A

Foliglurax (10 mg) -0.55 -0.27 Not Met

Foliglurax (30 mg) -0.72 -0.44 Not Met

Table 2: Additional Efficacy and Safety Data

Metric Placebo Foliglurax (10 mg) Foliglurax (30 mg)

Patients with ≥1 hour

decrease in "OFF"

time

30.4% 31.1% 44.7%

Unified Dyskinesia

Rating Scale

(UDysRS)

No significant

difference vs. placebo

No significant

difference vs. placebo

No significant

difference vs. placebo

Treatment-Emergent

Adverse Events

(TEAEs)

42.3% 52.8% 50.0%

Most Common TEAEs N/A
On and off symptoms,

dyskinesia, headache

On and off symptoms,

dyskinesia, headache

Experimental Protocols
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AMBLED Phase 2 Trial Methodology

Study Design: A 28-day, multicenter, randomized, double-blind, placebo-controlled, proof-of-

concept clinical trial.

Patient Population: The study enrolled 157 patients diagnosed with idiopathic Parkinson's

disease for at least three years. Participants were on a stable regimen of levodopa-based

therapy but were still experiencing motor complications, including "off" time and dyskinesia.

Intervention: Patients were randomly assigned to one of three groups:

Foliglurax 10 mg, administered orally twice daily.

Foliglurax 30 mg, administered orally twice daily.

Placebo, administered orally twice daily. The treatment was given as an adjunct to the

patient's existing levodopa therapy for a period of 28 days, which was followed by a 14-

day follow-up period.

Primary Endpoint: The primary outcome measure was the change from baseline to day 28 in

the total daily awake "off" time, as recorded by patients in Hauser diaries.

Secondary Endpoints: Key secondary measures included the change from baseline in

dyskinesia severity, assessed using the Unified Dyskinesia Ratings Scale (UDysRS).

Visualizations
Caption: Proposed mechanism of action for Foliglurax in Parkinson's disease.
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Phase 1: Screening & Enrollment

Phase 2: Randomized Treatment (28 Days)

Phase 3: Analysis

Screening of 157 PD Patients
(on stable levodopa, with motor complications)

Baseline Data Collection
(Hauser Diary, UDysRS)

Randomization (1:1:1)

Placebo
(Twice Daily)

Foliglurax 10 mg
(Twice Daily)

Foliglurax 30 mg
(Twice Daily)

Day 28 Data Collection
(Primary & Secondary Endpoints)

Statistical Analysis
(Comparison to Baseline and Placebo)

Result:
Primary Endpoint Not Met

Click to download full resolution via product page

Caption: High-level workflow of the AMBLED Phase 2 clinical trial.
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P-value > 0.05

Primary Endpoint Not Met:
No Statistically Significant Difference

Therefore

Observed Foliglurax Effect
(Reduction in 'OFF' Time)

Net Therapeutic Gain
(Foliglurax Effect - Placebo Effect)

Observed Placebo Effect

Leads to

Click to download full resolution via product page

Caption: Logical relationship explaining the primary endpoint failure.
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References

1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1653653?utm_src=pdf-body-img
https://www.benchchem.com/product/b1653653?utm_src=pdf-custom-synthesis
https://parkinsonsnewstoday.com/news/final-trial-data-show-foliglurax-failure-reduce-levodopa-side-effects/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1653653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson's
Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

3. firstwordpharma.com [firstwordpharma.com]

To cite this document: BenchChem. [Technical Support Center: Analysis of the Foliglurax
Phase 2 (AMBLED) Trial]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1653653#why-did-the-foliglurax-phase-2-trial-fail-to-
meet-its-primary-endpoint]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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